molecular formula C20H24N2O2S B14816910 N-[(E)-(4-methylphenyl)methylidene]-4-[(4-methylpiperidin-1-yl)sulfonyl]aniline

N-[(E)-(4-methylphenyl)methylidene]-4-[(4-methylpiperidin-1-yl)sulfonyl]aniline

Cat. No.: B14816910
M. Wt: 356.5 g/mol
InChI Key: WCWRWIDPISCPAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methylbenzylidene)-4-[(4-methyl-1-piperidinyl)sulfonyl]aniline is a synthetic organic compound that belongs to the class of sulfonyl anilines. These compounds are known for their diverse applications in medicinal chemistry, materials science, and industrial processes.

Properties

Molecular Formula

C20H24N2O2S

Molecular Weight

356.5 g/mol

IUPAC Name

1-(4-methylphenyl)-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]methanimine

InChI

InChI=1S/C20H24N2O2S/c1-16-3-5-18(6-4-16)15-21-19-7-9-20(10-8-19)25(23,24)22-13-11-17(2)12-14-22/h3-10,15,17H,11-14H2,1-2H3

InChI Key

WCWRWIDPISCPAO-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N=CC3=CC=C(C=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylbenzylidene)-4-[(4-methyl-1-piperidinyl)sulfonyl]aniline typically involves the condensation of 4-methylbenzaldehyde with 4-[(4-methyl-1-piperidinyl)sulfonyl]aniline under acidic or basic conditions. The reaction may require a catalyst to proceed efficiently.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, ensuring high yield and purity. The specific conditions, such as temperature, pressure, and solvents used, would be optimized for industrial efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylbenzylidene)-4-[(4-methyl-1-piperidinyl)sulfonyl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: May serve as a probe or inhibitor in biochemical studies.

    Industry: Used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(4-methylbenzylidene)-4-[(4-methyl-1-piperidinyl)sulfonyl]aniline would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylbenzylidene)-4-[(4-methyl-1-piperidinyl)sulfonyl]benzamide
  • N-(4-methylbenzylidene)-4-[(4-methyl-1-piperidinyl)sulfonyl]phenylamine

Uniqueness

N-(4-methylbenzylidene)-4-[(4-methyl-1-piperidinyl)sulfonyl]aniline may exhibit unique properties such as specific binding affinities, reactivity, or stability compared to similar compounds. These unique characteristics can make it particularly valuable in certain applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.